molecular formula C12H14N4O2S B2919721 N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013782-53-0

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2919721
CAS No.: 1013782-53-0
M. Wt: 278.33
InChI Key: SCJHUHLEMUBKRQ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound combining pyrazole and thiazole moieties linked via a carboxamide group. Its structure features a 1,5-dimethylpyrazole core substituted at the 3-position with a carboxamide group, which is further connected to a 5-acetyl-4-methylthiazol-2-yl substituent.

The synthesis of such compounds typically involves coupling activated carboxylic acids (e.g., pyrazole-3-carboxylic acid derivatives) with amines (e.g., thiazol-2-amines) using coupling agents like EDCI/HOBt, as described in analogous carboxamide syntheses .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHUHLEMUBKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through the cyclization of thioamides with α-haloketones or α-haloesters.

  • Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazines with 1,3-diketones or β-diketones.

  • Coupling of the Two Rings: The final step involves the coupling of the thiazole and pyrazole rings through amide bond formation using coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazole rings using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and hydrazines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It may serve as a ligand for biological targets, aiding in the study of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of drugs for treating various diseases due to its bioactive properties.

  • Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to other pyrazole-carboxamide derivatives with heterocyclic substitutions. Key examples from the evidence include:

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight Key Features
N-(5-Acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Thiazole (Acetyl, Me) N/A N/A ~349.4 (calc.) Thiazole-pyrrole hybrid; acetyl group may enhance metabolic stability
3a Phenyl, 4-cyano 68 133–135 403.1 High yield; simple phenyl substituents
3d 4-Fluorophenyl, 4-cyano 71 181–183 421.0 Fluorine substitution improves lipophilicity and bioavailability
5g 4-Methylsulfonylphenyl, naphthyl N/A N/A 603.24 Bulky sulfonyl group; likely enhances target binding affinity
1170380-63-8 3-Fluorophenyl, oxadiazole N/A N/A 301.28 Oxadiazole ring introduces hydrogen-bonding capacity

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., -CN in 3a–3d) increase polarity and melting points, whereas bulky groups (e.g., naphthyl in 5g) may enhance target selectivity but reduce solubility .
  • Heterocyclic Moieties : The thiazole ring in the target compound offers a distinct electronic profile compared to oxadiazole (in 1170380-63-8 ) or pyrazole-pyrazole hybrids (in 5g ), influencing interactions with biological targets.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., 3a) generally achieve higher yields (~68%) compared to those with complex substitutions, suggesting synthetic challenges for the target compound .
Physicochemical Properties
  • Solubility: The acetyl-thiazole moiety likely reduces aqueous solubility compared to cyano-substituted analogs (e.g., 3a–3d ).
  • Hydrogen Bonding : The carboxamide group enables hydrogen bonding, critical for target recognition, as seen in graph-set analyses of similar crystals .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazole structure, which are known for their diverse biological activities. The presence of an acetyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Chemical Structure

ComponentDescription
Thiazole RingContributes to the compound's reactivity and binding properties.
Pyrazole StructureKnown for anticancer and anti-inflammatory activities.
Acetyl GroupEnhances lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines.

Case Studies

  • MCF7 Breast Cancer Cells :
    • IC50 Value : 3.79 µM
    • This indicates a potent inhibitory effect on cell proliferation, suggesting its potential as a therapeutic agent against breast cancer .
  • HepG2 Liver Cancer Cells :
    • IC50 Value : < 10 µM
    • The compound demonstrated promising anticancer activity, comparable to established chemotherapeutics .
  • NCI-H460 Lung Cancer Cells :
    • The compound's effects were evaluated, showing significant cytotoxicity against this cell line .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Apoptosis : It has been observed to affect the expression levels of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Utilizes Hantzsch thiazole synthesis through condensation reactions.
  • Acetylation : Achieved using acetic anhydride to introduce the acetyl group at the 5-position of the thiazole ring.

Comparative Analysis of Derivatives

A variety of derivatives have been synthesized to enhance biological activity:

DerivativeBiological ActivityIC50 (µM)
N-(5-acetyl-4-methylthiazol-2-yl)Anticancer (MCF7)3.79
N-(5-acetylthiazol)Anticancer (HepG2)<10
Pyrazole-linked compoundsVarious cancersVaries

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